(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
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Overview
Description
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
- Study 1 : Research into the photophysical properties of similar compounds, including N-(benzo[d]thiazol-2-yl) acetamides, reveals insights into hydrogen bond-associated assemblies. These assemblies' characteristics vary depending on the substituent in the benzothiazole moiety (Balijapalli et al., 2017).
Antimicrobial Activity
- Study 2 : N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives show antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Hypoglycemic and Hypolipidemic Activity
- Study 3 : Novel thiazolidinedione ring-containing molecules demonstrate significant reduction in blood glucose and cholesterol levels in animal models, suggesting potential for diabetes management (Mehendale-Munj et al., 2011).
Biological Activities and Urease Inhibition
- Study 4 : A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were found to exhibit various biological activities, including significant urease inhibition (Gull et al., 2016).
PTP1B Inhibitory Activity
- Study 5 : Derivatives of 3-acetamido-4-methyl benzoic acid, including those with benzothiazole, show potent inhibitory activity against the PTP1B enzyme, relevant for diabetes and obesity treatment (Rakse et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with its target, PTP1B, by binding in the catalytic and second aryl binding site of the PTP1B . This inhibitory action on PTP1B can lead to enhanced insulin and leptin signaling.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By inhibiting PTP1B, the compound enhances the signaling of insulin and leptin, which can lead to improved glucose regulation and potential therapeutic effects for Type II diabetes .
Result of Action
The compound has shown good PTP1B inhibitory activity with an IC50 value of 11.17 μM . In addition, it exhibited good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound’s action leads to enhanced insulin and leptin signaling, thereby improving glucose regulation.
Properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-13(25)22-15-5-6-18-19(11-15)30-21(24(18)7-8-27-2)23-20(26)14-9-16(28-3)12-17(10-14)29-4/h5-6,9-12H,7-8H2,1-4H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFFTXVJZDFQNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC(=C3)OC)OC)S2)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.